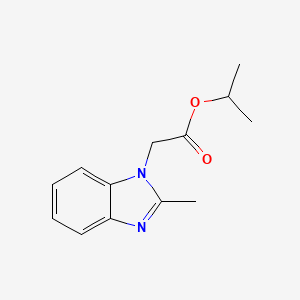

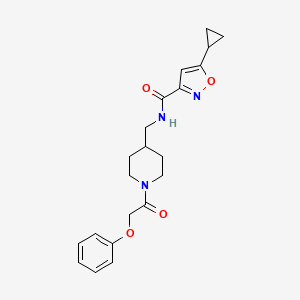

![molecular formula C13H7F3N2OS B2353959 2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1797930-85-8](/img/structure/B2353959.png)

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one” is a complex organic molecule that contains several functional groups. It has a trifluoroethanone group, an imidazopyridine group, and a thiophene group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethanone group would introduce a polar carbonyl group, the imidazopyridine group would introduce a nitrogen-containing heterocycle, and the thiophene group would introduce a sulfur-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The carbonyl group in the trifluoroethanone could potentially undergo nucleophilic addition reactions, the imidazopyridine could potentially participate in reactions typical of aromatic heterocycles, and the thiophene could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the aromatic heterocycles could potentially result in a relatively high boiling point and a low vapor pressure .科学的研究の応用

Bromination Orientation

Research indicates that in the bromination of compounds like 2-(2-thienyl)imidazo[1,2-a]pyridine, despite the presence of a highly reactive α-hydrogen atom in the thiophene ring, the orientation in the bromination process remains the same, with the hydrogen in the 3-position being replaced (Godovikova & Gol'dfarb, 1965).

Synthesis of Functionalized Compounds

Studies have shown that 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, obtained from the addition of C,N-substituted heterocyclic carbenes imidazo[1,5-a]pyridine-1-ylidenes to isothiocyanates, are powerful ambident nucleophilic zwitterions. They are used to produce polyfunctionalized pyrrole and thiophene derivatives in high yields through reactions with specific alkynes (Cheng, Peng, & Li, 2010).

Optical Properties and Material Synthesis

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties explored. These compounds exhibit notable absorption and fluorescence spectra with a significant Stokes' shift range, indicating potential for use in luminescent materials (Volpi et al., 2017).

Synthesis of Pyridine Derivatives

4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione has been reacted with specific amides under solvent-free conditions to yield pyridine derivatives. These compounds are further utilized for synthesizing various pyridine-based derivatives (Rateb, 2011).

Efficient Synthesis Methods

A novel and efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids has been reported. This involves using reactions of 2-(aminomethyl)pyridine with acyl chlorides followed by specific treatments to obtain 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids (Tverdiy et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoro-1-(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2OS/c14-13(15,16)11(19)10-8-4-1-2-6-18(8)12(17-10)9-5-3-7-20-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBYVZEZAEPOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2353880.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)

![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)